molecular formula C16H16N6O3S2 B4573983 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4573983
M. Wt: 404.5 g/mol
InChI Key: JSWPZKJTEJFYQY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a 4-methyl-5-(pyridin-2-yl)triazole core linked via a sulfanyl bridge to an N-(4-sulfamoylphenyl)acetamide group. Its structural complexity necessitates multi-step synthesis, often involving alkylation and condensation reactions .

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-22-15(13-4-2-3-9-18-13)20-21-16(22)26-10-14(23)19-11-5-7-12(8-6-11)27(17,24)25/h2-9H,10H2,1H3,(H,19,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWPZKJTEJFYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins . It can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biological molecules .

Biological Activity

The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure consisting of:

  • A triazole ring that is known for its role in various biological activities.
  • A sulfanyl group that enhances its pharmacological properties.
  • An acetanilide moiety which is often linked to biological activity.

Biological Activities

The biological activities of this compound have been evaluated through various studies, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to our target have shown effectiveness against various bacterial strains and fungi. The triazole moiety is crucial for this activity, as it interacts with microbial enzymes and disrupts their function .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values in the micromolar range. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of tyrosinase (AbTYR), an enzyme implicated in melanin production and associated with hyperpigmentation disorders. The inhibition potency was assessed using colorimetric assays, indicating effective micromolar inhibition .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the triazole ring or the acetamide moiety can lead to changes in potency and selectivity. For example:

  • Substituents on the pyridine ring can enhance interactions with target enzymes.
  • Alkyl or aryl groups on the sulfanyl moiety can improve solubility and bioavailability.

A study indicated that certain modifications led to increased inhibitory activity against AbTYR, suggesting that careful design of these substituents can yield more potent derivatives .

Case Studies

  • Inhibition of Tyrosinase : A derivative similar to our target compound was synthesized and tested for its ability to inhibit AbTYR. Results showed an IC50 value of 6.2 μM, indicating significant inhibitory potential .
  • Anticancer Screening : Another study evaluated a series of triazole derivatives against various cancer cell lines. Compounds were found to have varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 27.3 μM against breast cancer cells .

Comparison with Similar Compounds

Core Triazole and Pyridine Variations

  • Pyridine Positional Isomerism: Target Compound: Pyridin-2-yl substituent at the 5-position of the triazole ring. Analog (): Pyridin-4-yl group at the 5-position of triazole. Analog (): Pyridin-3-yl group paired with a 4-ethoxyphenyl substituent. The ethoxy group enhances lipophilicity, which may improve membrane permeability but reduce solubility compared to the target’s sulfamoyl group .
  • Triazole Substituents :

    • Target Compound : 4-methyl group on the triazole.
    • Analog () : 4-chloro-2-methylphenyl group on the acetamide. Chlorine’s electron-withdrawing effect may increase metabolic stability but could introduce toxicity risks absent in the target compound’s sulfamoyl group .

Acetamide Modifications

  • Sulfamoyl vs. In contrast: : Anti-exudative acetamides with furan-2-yl substituents show comparable activity to diclofenac sodium but lack the sulfamoyl group’s enzyme-targeting versatility . : Mesityl-substituted analogs exhibit thiazole or oxadiazole rings instead of triazoles, reducing nitrogen-rich heterocyclic interactions .

Antimicrobial and Anti-Inflammatory Potential

  • Target Compound : The sulfamoyl group may enhance broad-spectrum antimicrobial activity via sulfonamide-mediated pathways, similar to sulfamethoxazole .
  • Analog (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate anti-exudative activity (85% reduction in edema at 10 mg/kg), comparable to diclofenac sodium. However, the target compound’s sulfamoyl group could improve potency or duration .

Anticancer and Enzyme Modulation

  • Analog () : Bromine-substituted acetamides show anticancer activity (IC₅₀ = 12 µM against HeLa cells), attributed to halogen-induced DNA intercalation. The target compound’s sulfamoyl group may instead inhibit folate biosynthesis or carbonic anhydrase .
  • Analog () : Thiazole-containing analogs exhibit unique receptor-binding profiles due to sulfur’s polarizability, contrasting with the target’s triazole-pyridine system .

Comparative Data Table

Compound Name Structural Features Biological Activity (Key Finding) Reference
Target Compound 4-methyl, pyridin-2-yl, 4-sulfamoylphenyl Potential sulfonamide-like enzyme inhibition
2-{[4-Phenyl-5-(Pyridin-4-yl)-1,2,4-Triazol-3-yl]Sulfanyl}-N-(1H-1,2,4-Triazol-3-yl)Acetamide Pyridin-4-yl, phenyl, triazolyl-acetamide Antiproliferative (HeLa IC₅₀ = 18 µM)
N-(4-Chloro-2-Methylphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide Chloro, ethoxyphenyl, pyridin-3-yl Anticancer (HeLa IC₅₀ = 12 µM)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Furan-2-yl, amino-triazole Anti-exudative (85% edema reduction)

Q & A

Advanced Research Question

In vitro assays :

  • Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorogenic substrates .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Computational docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., EGFR or COX-2) .

What computational approaches predict the compound’s physicochemical and pharmacokinetic properties?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
  • Molecular Dynamics (MD) simulations : Evaluate solubility in aqueous media by analyzing hydration shells around sulfamoyl groups .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

How do structural modifications influence pharmacological activity?

Advanced Research Question
SAR strategies :

  • Pyridine substitution : Replace pyridin-2-yl with pyridin-4-yl to alter steric effects and hydrogen-bonding capacity .
  • Sulfamoyl group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Triazole alkylation : Vary the methyl group at N4 to study conformational effects on target binding .

What methodologies address solubility challenges in formulation studies?

Advanced Research Question

  • Co-solvent systems : Use PEG-400 or cyclodextrins to improve aqueous solubility (>1 mg/mL) .
  • Solid dispersions : Spray-drying with PVP-K30 or HPMC-AS to enhance dissolution rates .
  • pH adjustment : Ionize sulfamoyl groups in buffered solutions (pH 7.4) for parenteral formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

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